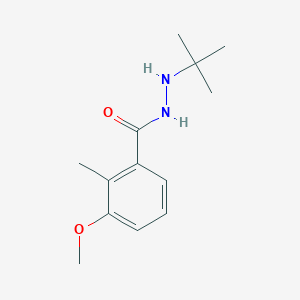
N-(4-cyanophenyl)-2-hydroxybenzamide
説明
N-(4-cyanophenyl)-2-hydroxybenzamide, commonly known as PHB, is a chemical compound that has been studied extensively for its potential applications in scientific research.
科学的研究の応用
Biosensor Development
N-(4-cyanophenyl)-2-hydroxybenzamide, a chemical compound, has found applications in the development of high-sensitive biosensors. For example, a study by Karimi-Maleh et al. (2014) described the use of a novel modified electrode, which utilized a nanocomposite including N-(4-hydroxyphenyl)-3,5-dinitrobenzamide, for the electrocatalytic determination of glutathione and piroxicam. This highlights the potential of this compound derivatives in creating effective biosensors for medical and environmental monitoring applications (Karimi-Maleh et al., 2014).
Anticancer Research
The compound has also been explored in the field of cancer research. Tang et al. (2017) investigated the structure-activity relationship of niclosamide derivatives, including those with this compound-like structures, against various cancer cell lines. This research contributes to the development of new potential anticancer agents, highlighting the compound's utility in therapeutic drug development (Tang et al., 2017).
Dye Synthesis and Color Determination
In the field of materials science, specifically in dye synthesis, the compound has been used as a building block. Grad et al. (2013) synthesized new symmetrical disazo direct dyes using this compound derivatives. These synthesized dyes were analyzed for their coloring power, demonstrating the compound's applicability in the dye industry (Grad et al., 2013).
Molecular and Crystal Structure Studies
The compound's derivatives have been studied for their molecular and crystal structure characteristics. Tothadi and Desiraju (2012) designed a family of 4-hydroxybenzamide–dicarboxylic acid cocrystals, which were characterized to understand synthon modularity in crystal structures. This type of research is crucial for advancing our knowledge in crystallography and materials science (Tothadi & Desiraju, 2012).
特性
IUPAC Name |
N-(4-cyanophenyl)-2-hydroxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c15-9-10-5-7-11(8-6-10)16-14(18)12-3-1-2-4-13(12)17/h1-8,17H,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUAUEJWQTUPNQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C#N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


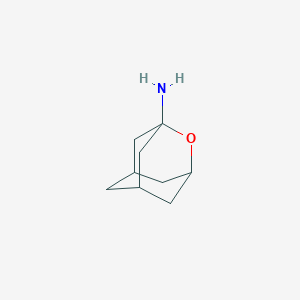
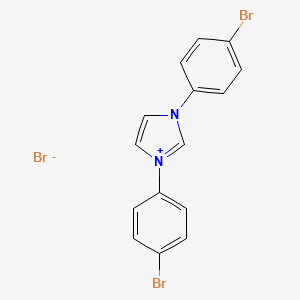
![4-Methoxythieno[3,2-d]pyrimidine](/img/structure/B3323227.png)

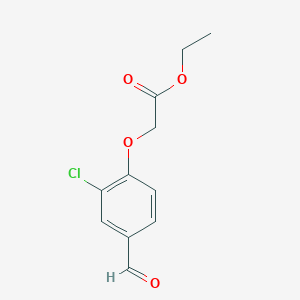

![4-[4-(6-Hydroxyhexyloxy)phenylazo]benzene](/img/structure/B3323253.png)

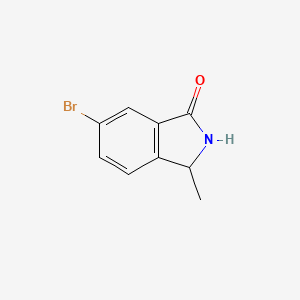
![4,4'-[(2,3,5,6-Tetramethylphenyl)boranediyl]bis(2,3,5,6-tetramethylbenzoic acid)](/img/structure/B3323268.png)


